An In-depth Technical Guide to the Properties of TIPS-TAP
An In-depth Technical Guide to the Properties of TIPS-TAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,13-Bis(triisopropylsilylethynyl)tetraazapentacene, commonly known as TIPS-TAP, is a functionalized organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular structure, characterized by a tetraazapentacene core and triisopropylsilylethynyl (TIPS) side groups, imparts a combination of desirable properties, including high charge carrier mobility and good solution processability. This technical guide provides a comprehensive overview of the physicochemical, electronic, and structural properties of TIPS-TAP, along with detailed experimental protocols for its synthesis and the fabrication of electronic devices.
Physicochemical Properties
The physicochemical properties of TIPS-TAP are crucial for its application in electronic devices. The TIPS side groups enhance its solubility in common organic solvents, making it suitable for various solution-based deposition techniques.
| Property | Value | Reference |
| Molecular Formula | C40H48N4Si2 | |
| Molecular Weight | 649.0 g/mol | |
| Appearance | Dark solid | |
| Solubility | Soluble in common organic solvents such as chloroform, toluene, and chlorobenzene. |
Electronic Properties
TIPS-TAP is recognized as an n-type organic semiconductor, meaning it predominantly conducts electrons. Its electronic properties, such as electron mobility and energy levels, are key determinants of its performance in electronic devices. The introduction of electron-withdrawing nitrogen atoms into the pentacene (B32325) backbone lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.
| Property | Value | Conditions / Method | Reference |
| Electron Mobility (μe) | Up to 0.4 cm²/Vs | Solution-processed thin-film transistors | |
| HOMO Energy Level | -6.1 eV | Cyclic Voltammetry | |
| LUMO Energy Level | -3.9 eV | Cyclic Voltammetry | |
| Ionization Potential | 6.1 eV | Photoelectron Spectroscopy | |
| Electron Affinity | 3.9 eV | Inverse Photoemission Spectroscopy |
Crystal Structure and Morphology
The solid-state packing and morphology of TIPS-TAP films significantly influence the charge transport properties of devices. The bulky TIPS groups play a crucial role in directing the molecular packing, often leading to a two-dimensional "brickwork" motif. This arrangement facilitates strong π-π stacking between the aromatic cores of adjacent molecules, which is essential for efficient charge transport. The morphology of solution-processed TIPS-TAP films can be controlled by varying the deposition technique and processing parameters.
| Parameter | Description |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Lattice Parameters | a, b, c, α, β, γ (Specific values depend on the crystalline polymorph) |
| Molecular Packing | Predominantly 2D brickwork motif with significant π-π stacking. |
| Thin Film Morphology | Can range from amorphous to highly crystalline depending on the deposition method (e.g., spin-coating, drop-casting) and post-deposition treatments (e.g., solvent vapor annealing). |
Experimental Protocols
Synthesis of 6,13-Bis(triisopropylsilylethynyl)tetraazapentacene (TIPS-TAP)
Materials:
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6,13-Dihydro-6,13-diazapentacene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropylsilylacetylene
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Anhydrous tetrahydrofuran (B95107) (THF)
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Argon gas
Procedure:
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A solution of 6,13-dihydro-6,13-diazapentacene in anhydrous THF is cooled to -78 °C under an argon atmosphere.
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A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C.
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Triisopropylsilylacetylene is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and dichloromethane) to yield the pure TIPS-TAP compound.
Fabrication of a Solution-Processed Organic Thin-Film Transistor (OFET)
Materials:
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Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (as the gate electrode and dielectric)
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TIPS-TAP solution in an organic solvent (e.g., chlorobenzene)
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Gold (Au) for source and drain electrodes
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Substrate cleaning solvents (acetone, isopropanol)
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(Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane (B89594) in toluene)
Procedure:
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Substrate Cleaning: The Si/SiO2 substrate is sequentially cleaned in an ultrasonic bath with acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.
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(Optional) Surface Treatment: To improve the semiconductor/dielectric interface, the SiO2 surface can be treated with a SAM. The substrate is immersed in the SAM solution for a specified time, then rinsed with the solvent and annealed.
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Semiconductor Deposition: A solution of TIPS-TAP is deposited onto the prepared substrate using a solution-processing technique such as spin-coating or drop-casting. For spin-coating, a few drops of the solution are placed on the substrate, which is then spun at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to form a thin film.
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Solvent Annealing: The substrate with the deposited film is placed in a chamber with a controlled atmosphere of the solvent vapor for a period to improve the crystallinity of the organic semiconductor film.
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Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold. This defines the channel length and width of the transistor.
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Device Characterization: The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to determine parameters like electron mobility, threshold voltage, and on/off ratio.
Visualizations
Experimental Workflow for OFET Fabrication
Caption: Workflow for the fabrication of a TIPS-TAP based organic thin-film transistor.
Charge Transport Mechanism in TIPS-TAP
Caption: Electron hopping mechanism in TIPS-TAP.
